molecular formula C18H18N2O B2821495 N-(4-ethylbenzyl)-1H-indole-4-carboxamide CAS No. 1448030-61-2

N-(4-ethylbenzyl)-1H-indole-4-carboxamide

Cat. No.: B2821495
CAS No.: 1448030-61-2
M. Wt: 278.355
InChI Key: JTDZJYAXDJPFIH-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)-1H-indole-4-carboxamide: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indole core structure substituted with a 4-ethylbenzyl group and a carboxamide functional group at the 4-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylbenzyl)-1H-indole-4-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the 4-Ethylbenzyl Group: The 4-ethylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole is treated with 4-ethylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Carboxamide Formation: The carboxamide functional group can be introduced by reacting the 4-substituted indole with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-ethylbenzyl)-1H-indole-4-carboxamide can undergo oxidation reactions, particularly at the indole nitrogen or the ethylbenzyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride or borane.

    Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds under acidic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, borane, or catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitro compounds, or sulfonation reagents under acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as N-oxide or carboxylic acid derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Chemistry: N-(4-ethylbenzyl)-1H-indole-4-carboxamide is used as a building block in organic synthesis, particularly in the development of novel indole-based compounds with potential biological activities.

Biology: This compound is studied for its potential interactions with biological targets, such as enzymes and receptors, due to its indole core structure, which is known to mimic natural biomolecules like tryptophan.

Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: In the industrial sector, this compound may be used in the synthesis of advanced materials, dyes, and agrochemicals, leveraging its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with target proteins. The carboxamide group can form hydrogen bonds, enhancing binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • N-(4-methylbenzyl)-1H-indole-4-carboxamide
  • N-(4-chlorobenzyl)-1H-indole-4-carboxamide
  • N-(4-fluorobenzyl)-1H-indole-4-carboxamide

Comparison: N-(4-ethylbenzyl)-1H-indole-4-carboxamide is unique due to the presence of the 4-ethylbenzyl group, which can influence its lipophilicity, steric properties, and overall biological activity. Compared to its analogs with different substituents (e.g., methyl, chloro, fluoro), the ethyl group may confer distinct pharmacokinetic and pharmacodynamic properties, potentially affecting its efficacy and safety profile in therapeutic applications.

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-1H-indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-2-13-6-8-14(9-7-13)12-20-18(21)16-4-3-5-17-15(16)10-11-19-17/h3-11,19H,2,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDZJYAXDJPFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=C3C=CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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